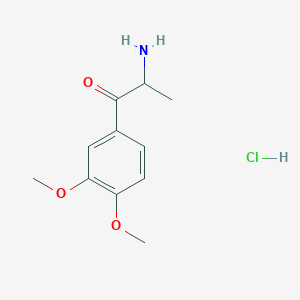

2-Amino-3',4'-dimethoxypropiophenone hydrochloride

Description

BenchChem offers high-quality 2-Amino-3',4'-dimethoxypropiophenone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3',4'-dimethoxypropiophenone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3;/h4-7H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRSIBSRFOZTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512851 | |

| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90253-98-8 | |

| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride

A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Methodological Frameworks for a Novel Synthetic Cathinone Derivative

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, a synthetic cathinone derivative. In the absence of direct empirical data for this specific molecule, this paper synthesizes established principles of synthetic cathinone pharmacology and structure-activity relationships (SAR) to construct a scientifically grounded hypothesis of its molecular interactions. It is posited that 2-Amino-3',4'-dimethoxypropiophenone hydrochloride functions as a monoamine transporter modulator. The guide further presents detailed, field-proven experimental protocols for the in-vitro characterization of this and related compounds, empowering researchers to validate the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and monoaminergic signaling.

Introduction: The Enigmatic Landscape of Synthetic Cathinones

Synthetic cathinones, colloquially known as "bath salts," represent an ever-expanding class of novel psychoactive substances. These compounds are structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis)[1][2]. The core chemical scaffold of synthetic cathinones is a β-keto-phenethylamine, which bears a structural resemblance to classic psychostimulants like amphetamine[3][4]. This structural similarity underpins their primary pharmacological effects, which are mediated through interactions with the monoamine neurotransmitter systems[3][5].

This guide will first delineate the predicted mechanism of action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride by drawing upon established structure-activity relationships within the synthetic cathinone family. Subsequently, it will provide a detailed methodological framework for the empirical validation of these predictions.

Predicted Mechanism of Action: A Monoamine Transporter Modulator

The primary molecular targets of synthetic cathinones are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[3][8]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Synthetic cathinones interfere with this process, leading to an increase in the extracellular concentration of monoamines and subsequent potentiation of dopaminergic, noradrenergic, and serotonergic neurotransmission[5][7].

The interaction of a synthetic cathinone with these transporters can manifest in two primary ways:

-

Reuptake Inhibition (Blocking): The compound binds to the transporter protein, occluding the channel and preventing the reuptake of the endogenous neurotransmitter. Cocaine is a classic example of a monoamine reuptake inhibitor[9].

-

Substrate-Mediated Release (Releasing): The compound is transported into the presynaptic terminal by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters and reverses the direction of transporter flux, causing a non-vesicular release of neurotransmitters into the synapse[10][11]. Amphetamines are archetypal releasing agents.

The specific action of a synthetic cathinone—whether it is a blocker or a releaser and its relative potency at each transporter—is dictated by its chemical structure.

The Influence of the 3',4'-Dimethoxy Substitution

While direct data for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is unavailable, we can infer its likely properties by examining related compounds. The presence of methoxy groups on the phenyl ring is known to modulate the pharmacological profile of phenethylamines and cathinones.

For instance, the addition of a 4-methoxy group to α-PVP (α-pyrrolidinopentiophenone) was found to decrease its affinity and potency at the dopamine transporter[3][12]. Conversely, studies on methcathinone analogs have shown that increasing the steric bulk at the 4-position of the phenyl ring can enhance potency at the serotonin transporter relative to the dopamine transporter[12].

Based on the available SAR data for related compounds, it is plausible that the 3',4'-dimethoxy substitution pattern of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride will influence its affinity and selectivity for the monoamine transporters. It may exhibit a preference for SERT and/or NET over DAT, potentially leading to a pharmacological profile with more pronounced serotonergic or noradrenergic effects compared to non-substituted cathinones. The determination of whether it acts as a reuptake inhibitor or a releasing agent requires empirical investigation using the methods outlined in the following sections.

Figure 1: Predicted interaction of 2-Amino-3',4'-dimethoxypropiophenone HCl with monoamine transporters.

Methodologies for Characterizing Monoamine Transporter Interaction

To empirically determine the mechanism of action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, a series of in vitro assays are required. These assays will quantify the compound's binding affinity for DAT, NET, and SERT, and elucidate whether it functions as a reuptake inhibitor or a releasing agent.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter[1][13][14]. These assays utilize a radiolabeled ligand with known high affinity for the target to quantify the displacement by the test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride for DAT, NET, and SERT.

Experimental Protocol:

-

Membrane Preparation:

-

HEK-293 cells stably expressing human DAT, NET, or SERT are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[15].

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer[15].

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) with the membrane preparation in the presence of increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.

-

Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Figure 2: Workflow for radioligand binding assay to determine transporter affinity.

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter[5][16][17].

Objective: To determine the IC50 value for the inhibition of dopamine, norepinephrine, and serotonin uptake by 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.

Experimental Protocol:

-

Cell Culture:

-

HEK-293 cells stably expressing human DAT, NET, or SERT are seeded into 96-well plates and grown to confluence[16].

-

-

Uptake Inhibition Assay:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cells are pre-incubated with increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake is initiated by adding a constant concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

The incubation is allowed to proceed for a short, linear uptake period (typically 1-10 minutes).

-

-

Termination and Lysis:

-

Uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.

-

The cells are then lysed to release the internalized radiolabeled neurotransmitter.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in the cell lysate is measured by liquid scintillation counting.

-

The IC50 value is determined by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Neurotransmitter Release Assays

To differentiate between a reuptake inhibitor and a releasing agent, a neurotransmitter release assay is performed[11][18]. This assay measures the ability of a compound to induce the efflux of a pre-loaded radiolabeled neurotransmitter from the cells.

Objective: To determine if 2-Amino-3',4'-dimethoxypropiophenone hydrochloride acts as a substrate (releaser) at DAT, NET, and/or SERT.

Experimental Protocol:

-

Cell Culture and Pre-loading:

-

HEK-293 cells expressing the transporter of interest are cultured in 96-well plates.

-

The cells are pre-loaded with the respective radiolabeled neurotransmitter by incubating them in the presence of the radioligand for a defined period (e.g., 30-60 minutes).

-

-

Wash and Baseline Release:

-

After pre-loading, the cells are washed extensively with assay buffer to remove any extracellular radioligand.

-

A baseline release is established by incubating the cells in fresh assay buffer for a short period and measuring the amount of radioactivity released.

-

-

Compound-Induced Release:

-

The cells are then exposed to increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride or a known releasing agent (e.g., amphetamine) for a defined time.

-

The amount of radioactivity released into the supernatant is quantified.

-

-

Data Analysis:

-

The amount of release is expressed as a percentage of the total intracellular radioactivity.

-

A significant increase in release compared to the baseline indicates that the compound is a substrate for the transporter. The EC50 (the concentration that produces 50% of the maximal release) can be calculated.

-

| Assay | Primary Outcome | Inference |

| Radioligand Binding | Ki (Binding Affinity) | Potency of interaction with DAT, NET, and SERT. |

| Uptake Inhibition | IC50 (Inhibition of Uptake) | Functional potency to block neurotransmitter reuptake. |

| Neurotransmitter Release | EC50 (Release Potency) | Differentiates between a reuptake inhibitor (no release) and a releasing agent (induces release). |

Conclusion and Future Directions

Based on its chemical structure, 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is predicted to act as a modulator of monoamine transporters. The 3',4'-dimethoxy substitution on the phenyl ring is likely to influence its affinity and selectivity for the dopamine, norepinephrine, and serotonin transporters. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its precise mechanism of action.

Future research should focus on conducting these in vitro assays to generate a comprehensive pharmacological profile of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. This data will be crucial for understanding its potential psychoactive effects and for informing public health and regulatory bodies. Furthermore, in vivo studies, such as microdialysis and behavioral pharmacology assays, would be necessary to fully elucidate its effects on brain neurochemistry and behavior.

References

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 8(10), 2235-2246.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

- Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile. (2024). Pharmaceuticals (Basel), 17(3), 369.

- Aarde, S. M., Angrish, D., Barlow, D. J., Wright, M. J. Jr, Vandewater, S. A., Creehan, K. M., & Taffe, M. A. (2015). Self-administration of the synthetic cathinones 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) in rhesus monkeys. Neuropharmacology, 99, 546-553.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.

- Howell, L. L., & Negus, S. S. (2014). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in pharmacology (San Diego, Calif.), 69, 133-162.

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

- Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.

- Luethi, D., & Liechti, M. E. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.

- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.

- Yaffe, D., Forrest, L. R., & Schuldiner, S. (2018). The ins and outs of vesicular monoamine transporters. The Journal of general physiology, 150(5), 671–681.

- Eshleman, A. J., Wolfrum, K. M., Hatfield, M. G., Johnson, R. A., Janowsky, A. (2018). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 9, 1238.

- Glennon, R. A. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Brain sciences, 6(3), 33.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press.

- Luethi, D., & Liechti, M. E. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.

- Paillet-Loilier, M., Cesbron, A., Le Boisselier, R., Vayssettes, C., & Debruyne, D. (2014). Mephedrone: a new designer drug. Annales de biologie clinique, 72(4), 399-408.

- Howell, L. L., & Negus, S. S. (2014). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in pharmacology (San Diego, Calif.), 69, 133–162.

-

Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. Retrieved from [Link]

- Watterson, L. R., Hood, L. E., Sewalia, K., & Fantegrossi, W. E. (2016). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Pharmacology, biochemistry, and behavior, 150-151, 61-67.

- Wojcieszak, J., Kawa, M., & Podgórski, R. (2018). Effects of the new generation alpha-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Pharmacological reports : PR, 70(2), 319–325.

-

Wikipedia. (n.d.). para-Methoxymethamphetamine. Retrieved from [Link]

-

Grokipedia. (n.d.). 3,4-Dimethylmethcathinone. Retrieved from [Link]

- Al-Imam, A. (2022). The toxicology and pharmacology of the synthetic cathinone mephedrone. Journal of Toxicology and Environmental Health Sciences, 14(1), 1-8.

- Lemoine, L. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

- 1. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 2. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Pharmacology of Mephedrone in Comparison with MDMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]

- 9. Self-administration of the synthetic cathinones 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Profile of 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride

An Investigative Framework for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical guide on the pharmacological profile of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. Publicly available data on this specific molecule is limited, classifying it as a lesser-studied research chemical. Therefore, this guide adopts an investigative approach, establishing a robust framework for its complete pharmacological characterization. By drawing parallels with structurally related, well-documented synthetic cathinones, such as methoxyphedrine (methedrone), this paper outlines the predicted pharmacological activity and provides detailed, field-proven experimental protocols to definitively elucidate its mechanism of action, pharmacokinetics, and toxicological profile. This guide is designed to equip researchers and drug development professionals with the necessary strategic and methodological tools to thoroughly investigate this and other novel psychoactive compounds.

Introduction: Chemical Identity and Predicted Classification

2-Amino-3',4'-dimethoxypropiophenone hydrochloride belongs to the propiophenone class of compounds. Its core structure, featuring a β-keto group, positions it within the broader class of substituted cathinones, which are synthetic analogues of the naturally occurring stimulant found in the khat plant.[1] Prominent members of this class, such as mephedrone (4-methylmethcathinone) and methedrone (4-methoxymethcathinone), are known for their potent psychostimulant effects.[1][2]

The structure of 2-Amino-3',4'-dimethoxypropiophenone suggests it is a close analogue of methoxyphedrine (also known as methedrone or bk-PMMA), differing by the positions of the methoxy groups on the phenyl ring.[2] Based on this structural similarity, it is hypothesized that the subject compound will exhibit psychostimulant properties, likely mediated by interactions with monoamine transporters.

Table 1: Compound Identification

| Parameter | Information |

| IUPAC Name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride |

| Molecular Formula | C₁₁H₁₆ClNO₃ |

| Predicted Class | Substituted Cathinone; Psychostimulant |

| Predicted Mechanism | Monoamine Transporter Inhibitor / Releasing Agent |

| Structural Analogue | Methoxyphedrine (Methedrone)[2] |

Predicted Pharmacodynamics: Targeting the Monoamine System

The primary mechanism of action for most synthetic cathinones involves the modulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) neurotransmission.[1][3] They typically act as either reuptake inhibitors or releasing agents at the respective monoamine transporters: DAT, NET, and SERT.[1]

It is predicted that 2-Amino-3',4'-dimethoxypropiophenone will exhibit activity as a monoamine transporter substrate, inhibiting reuptake and potentially promoting the release of dopamine, serotonin, and norepinephrine.[1] The relative potency and selectivity for DAT, NET, and SERT will determine its specific psychostimulant profile, ranging from cocaine-like (primarily reuptake inhibition) to amphetamine-like (primarily releasing agent). The euphoria and stimulant properties are often linked to actions on DAT and NET, while interactions with SERT can add empathogenic or MDMA-like qualities.[4]

Proposed Experimental Characterization Workflow

To rigorously define the pharmacological profile, a multi-tiered experimental approach is essential. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

Caption: Proposed experimental workflow for pharmacological characterization.

Detailed Experimental Protocols

Protocol: Monoamine Transporter Binding Affinity

This protocol determines the compound's affinity (Ki) for the dopamine, norepinephrine, and serotonin transporters.

-

Objective: To quantify the binding affinity of the test compound to DAT, NET, and SERT.

-

Methodology: Radioligand Displacement Assay

-

Preparation of Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells). Prepare crude membrane fractions by homogenization and centrifugation.

-

Assay Buffer: Prepare appropriate binding buffers for each transporter (e.g., Tris-HCl based buffers with specific salt concentrations).

-

Incubation: In a 96-well plate, combine membrane preparations, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.

-

Equilibration: Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Termination & Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression. Convert IC₅₀ to Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol: Neurotransmitter Uptake Inhibition

This functional assay measures the compound's ability to inhibit the reuptake of neurotransmitters into synaptosomes.

-

Objective: To determine the functional potency (IC₅₀) of the test compound as an inhibitor of dopamine, norepinephrine, and serotonin uptake.

-

Methodology: Synaptosomal Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) using sucrose density gradient centrifugation.

-

Pre-incubation: Pre-incubate synaptosomal preparations with varying concentrations of the test compound in a physiological buffer. This allows the compound to interact with the transporters.

-

Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Plot the inhibition of uptake against the concentration of the test compound to determine the IC₅₀ value.

-

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic profile of synthetic cathinones can be variable but often includes rapid onset and a relatively short duration of action, which may contribute to patterns of compulsive use.[4]

-

Absorption: As a hydrochloride salt, the compound is expected to have good aqueous solubility, facilitating absorption after oral or insufflation routes of administration.[5]

-

Distribution: The β-keto group increases polarity compared to amphetamine analogues, which may slightly reduce its ability to cross the blood-brain barrier.[5]

-

Metabolism: Synthetic cathinones are typically metabolized via N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring.[6][7] It is anticipated that 2-Amino-3',4'-dimethoxypropiophenone will undergo similar phase I metabolic pathways, followed by phase II glucuronide conjugation.[6] In vitro studies using human liver microsomes are essential to identify major metabolites.[8]

-

Excretion: Metabolites are primarily excreted in the urine.[7]

Toxicological Profile and Safety Considerations

The toxicological risks associated with novel synthetic cathinones are a significant concern. Acute sympathomimetic effects are common, including tachycardia, hypertension, and agitation.[9]

-

Cardiovascular Toxicity: Like other stimulants, a primary risk is cardiovascular strain, including increased heart rate and blood pressure.[4]

-

Neurotoxicity: The potential for neurotoxicity, particularly concerning dopaminergic and serotonergic systems, must be evaluated.

-

Abuse Liability: Compounds that are potent DAT inhibitors or releasers often have a high potential for abuse.[5] The rapid onset and short half-life observed with some cathinones can exacerbate this liability.[4]

Summary and Future Directions

2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a synthetic cathinone derivative with a predicted psychostimulant profile mediated by interactions with monoamine transporters. While direct pharmacological data is scarce, its structural similarity to methoxyphedrine provides a strong basis for targeted investigation.

The experimental framework detailed in this guide, from in vitro binding and uptake assays to metabolic and in vivo studies, represents a comprehensive and scientifically rigorous approach to fully characterize its pharmacological profile. Elucidating the precise pharmacodynamics, pharmacokinetic properties, and toxicological risks is crucial for informing public health and regulatory bodies about this and other emerging novel psychoactive substances.

References

-

Mephedrone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Analytical methods for amino acid determination in organisms. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Human Pharmacology of Mephedrone in Comparison with MDMA. (2016). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

-

Methedrone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. (2022). PubMed. Retrieved January 23, 2026, from [Link]

- Propiophenone derivatives and their preparation and pharmaceutical use. (1991). Google Patents.

-

Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2022). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

-

In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

The toxicology and pharmacology of the synthetic cathinone mephedrone. (2022). Retrieved January 23, 2026, from [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2023). Frontiers. Retrieved January 23, 2026, from [Link]

-

Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile. (2024). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

-

Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. (2016). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

-

Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. (2024). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (n.d.). Retrieved January 23, 2026, from [Link]

-

Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Retrieved January 23, 2026, from [Link]

-

4-Amino-3',4'-dihydroxychalcone Increases Tau Dynamics in Phase-Separated Droplets and Inhibits Tau Aggregation. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

-

(R)-2-Amino-3-methoxypropanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

3-O-Methyldopa hydrochloride, DL-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. Mephedrone - Wikipedia [en.wikipedia.org]

- 2. Methedrone - Wikipedia [en.wikipedia.org]

- 3. gpub.org [gpub.org]

- 4. Human Pharmacology of Mephedrone in Comparison with MDMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]

A Toxicological Evaluation Framework for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride: A Guide for Preclinical Development

Executive Summary

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the toxicological assessment of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. As a novel chemical entity, comprehensive public toxicological data for this specific compound is not available. Therefore, this guide pivots from a data summary to a strategic framework, outlining the essential methodologies and logical workflows required to establish a complete safety profile. By leveraging established principles of toxicology and Structure-Activity Relationship (SAR) analysis, this paper serves as a roadmap for preclinical safety evaluation, ensuring scientific integrity and regulatory compliance.

Compound Identification and Physicochemical Characterization

The subject of this guide is 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. The first step in any toxicological assessment is to confirm the identity and understand the physicochemical properties of the test article, as these characteristics are critical determinants of its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

The structure contains a propiophenone backbone with an amino group at the alpha position and two methoxy groups on the phenyl ring. The hydrochloride salt form generally enhances aqueous solubility.

Table 1: Predicted Physicochemical Properties of 2-Amino-3',4'-dimethoxypropiophenone

| Property | Predicted Value | Significance in Toxicology |

| Molecular Formula | C₁₁H₁₆ClNO₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 245.7 g/mol | Influences diffusion and transport across biological membranes. |

| pKa (Strongest Basic) | ~8.5 | Predicts the degree of ionization at physiological pH, affecting absorption and distribution. |

| LogP | ~1.2 | Indicates lipophilicity; influences membrane permeability and potential for bioaccumulation. |

| Water Solubility | High (as HCl salt) | Crucial for formulation in aqueous vehicles for in vivo and in vitro testing. |

Note: These values are estimated using standard computational models and require experimental verification.

Structural Alerts and Initial Hazard Identification

The molecular structure of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride presents several functional groups that warrant careful toxicological scrutiny based on established Structure-Activity Relationships (SAR).

-

Aromatic Amine Moiety: While the amino group is not directly on the aromatic ring (it is an alpha-aminoketone), its metabolic fate is of interest. Aromatic amines as a class can sometimes be metabolized to reactive intermediates.

-

Ketone Group: The propiophenone structure includes a ketone, which can undergo various metabolic transformations.

-

Dimethoxy Phenyl Group: The methoxy groups are subject to O-demethylation by cytochrome P450 enzymes, potentially leading to catechol metabolites. Catechols can be susceptible to redox cycling, a process that can generate reactive oxygen species (ROS).

These structural features do not confirm toxicity but serve as "alerts" that guide the design of a robust toxicological evaluation program. The primary causality we must investigate is whether metabolic activation of these moieties leads to reactive intermediates capable of interacting with cellular macromolecules like DNA, a key event in chemical carcinogenesis and mutagenesis.

A Tiered Approach to Toxicological Evaluation

A logical, tiered approach is the cornerstone of modern toxicology. It ensures that animal use is minimized while maximizing the scientific value and relevance of the data generated. The following sections detail the proposed experimental program.

An In-Depth Technical Guide to 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride, a substituted cathinone derivative. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to understand, synthesize, and analyze this compound with a high degree of confidence and safety.

Chemical Identity and Physicochemical Properties

The compound in focus is systematically named 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride . Its core structure is a propiophenone, which is a three-carbon chain attached to a benzene ring with a ketone at the first carbon. This core is modified with two methoxy groups at the 3' and 4' positions of the phenyl ring and an amino group at the second carbon of the propanone chain. The hydrochloride salt form enhances its stability and solubility in aqueous media.

IUPAC Name and Structural Elucidation

-

Systematic IUPAC Name: 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride

-

Synonyms: 2-Amino-3',4'-dimethoxypropiophenone HCl

-

CAS Number: Not broadly indexed; requires specific synthesis and registration.

-

Molecular Formula: C₁₁H₁₆ClNO₃

-

Molecular Weight: 245.70 g/mol

// Phenyl ring C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];

// Propiophenone chain C7 [label="C", pos="-2.4,0!"]; O1 [label="O", pos="-3.6,0!"]; C8 [label="C", pos="-2.4,-1.4!"]; C9 [label="C", pos="-3.6,-2.1!"]; N1 [label="NH3+", pos="-1.2,-2.1!"]; Cl [label="Cl-", pos="-0.5,-3!"];

// Methoxy groups O2 [label="O", pos="2.4,2.8!"]; C10 [label="C", pos="3.6,2.1!"]; O3 [label="O", pos="0,4.2!"]; C11 [label="C", pos="1.2,4.9!"];

// Aromatic protons H1 [label="H", pos="2.1,0.2!"]; H2 [label="H", pos="-2.1,2.6!"]; H3 [label="H", pos="-2.1,0.2!"];

// Aliphatic protons H4 [label="H", pos="-2.1,-2.1!"]; H5 [label="H", pos="-4.5,-1.6!"]; H6 [label="H", pos="-3.9,-3.1!"]; H7 [label="H", pos="-4.3,-2.4!"];

// Methoxy protons H8 [label="H", pos="4.5,2.6!"]; H9 [label="H", pos="3.9,1.1!"]; H10 [label="H", pos="4.3,1.8!"]; H11 [label="H", pos="1.5,5.9!"]; H12 [label="H", pos="0.7,5.2!"]; H13 [label="H", pos="2.1,4.4!"];

// Bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C8 -- N1; C3 -- O2; O2 -- C10; C4 -- O3; O3 -- C11; C2 -- H1; C5 -- H2; C6 -- H3; C8 -- H4; C9 -- H5; C9 -- H6; C9 -- H7; C10 -- H8; C10 -- H9; C10 -- H10; C11 -- H11; C11 -- H12; C11 -- H13; }

Caption: Structure of 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride.

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of the free base form of the molecule. These values are essential for designing experimental conditions, such as selecting appropriate solvents for synthesis and purification, and for understanding its potential pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 209.24 g/mol (free base) | Calculated |

| LogP | 1.24 | Predicted |

| pKa (amine) | ~8.5 | Predicted |

| Boiling Point | ~350 °C at 760 mmHg | Predicted |

| Melting Point | Not available | - |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be logically divided into the α-bromination of the propiophenone core, followed by a nucleophilic substitution with an amine source, and finally, salt formation.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one

-

Rationale: The α-position to the ketone is activated and can be selectively halogenated. Copper(II) bromide is an effective and relatively mild reagent for this transformation.

-

Procedure:

-

To a solution of 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 equivalents).

-

Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one, which can be used in the next step without further purification or purified by column chromatography.

-

Step 2: Synthesis of 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one

-

Rationale: The bromo-intermediate is a good electrophile for nucleophilic substitution by an amine. Using ammonia directly can be challenging due to over-alkylation. A common strategy is to use a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction.

-

Procedure (using Sodium Azide):

-

Dissolve the crude 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Add sodium azide (1.5 equivalents) and a catalytic amount of sodium iodide.

-

Stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-1-(3,4-dimethoxyphenyl)propan-1-one.

-

For the reduction of the azide to the amine, dissolve the crude azide in methanol and add a catalyst such as 10% Palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free base of the target compound.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Salt formation is crucial for stability and handling of the amine.

-

Procedure:

-

Dissolve the crude 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

-

Purification and Quality Control

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Quality Control: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the next section.

Analytical Characterization

The structural confirmation of 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O or DMSO-d₆):

-

Aromatic Protons: Three protons on the phenyl ring would appear as a multiplet or as distinct signals in the range of δ 7.0-7.8 ppm.

-

Methine Proton (α to ketone and amine): A quartet or multiplet around δ 4.5-5.0 ppm, coupled to the adjacent methyl protons.

-

Methoxy Protons: Two singlets, each integrating to 3 protons, around δ 3.8-4.0 ppm.

-

Methyl Protons: A doublet around δ 1.5-1.8 ppm, coupled to the methine proton.

-

Amine Protons: A broad singlet (exchangeable with D₂O) for the -NH₃⁺ group, typically downfield.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Carbonyl Carbon: A signal in the range of δ 190-200 ppm.

-

Aromatic Carbons: Signals between δ 110-155 ppm, with the carbons attached to the methoxy groups being more shielded.

-

Methine Carbon: A signal around δ 50-60 ppm.

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

-

Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~3400-2800 | N-H stretch (amine salt) | Broad, strong absorption |

| ~3000-2850 | C-H stretch (aliphatic) | Medium to strong |

| ~1680 | C=O stretch (ketone) | Strong, sharp |

| ~1600, ~1515 | C=C stretch (aromatic) | Medium to strong |

| ~1260, ~1030 | C-O stretch (methoxy) | Strong |

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive mode would be ideal.

-

Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 210.11.

Potential Applications and Biological Activity

The 3,4-dimethoxy substitution pattern is present in numerous biologically active molecules, including psychoactive substances and pharmaceuticals. The propiophenone backbone with an α-amino group is characteristic of cathinone-type stimulants.

-

CNS Activity: Given its structural similarity to cathinones and amphetamines like 3,4-dimethoxyamphetamine (3,4-DMA), this compound is likely to exhibit central nervous system activity.[1] It could potentially interact with monoamine transporters (for dopamine, serotonin, and norepinephrine) and 5-HT₂A receptors.[2]

-

Precursor for Drug Discovery: This molecule can serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The amino and keto groups provide handles for further chemical modifications.

-

Research Chemical: It is a valuable tool for structure-activity relationship (SAR) studies in the field of medicinal chemistry, particularly for developing novel psychoactive or therapeutic agents.

Safety and Handling

As with any novel chemical, 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride should be handled with care, assuming it may be toxic and psychoactive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Toxicity: While specific toxicity data is unavailable, related aminopropiophenones are known to be toxic.[3] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

Conclusion

2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride is a compound of significant interest for researchers in medicinal chemistry and drug development. While detailed literature on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. As with any research chemical, all experimental work should be conducted with a thorough understanding of the potential hazards and with appropriate safety precautions in place.

References

- Nacher-Luis, I., et al. (2021). Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molecules, 26(15), 4488.

-

Wikipedia contributors. (2023, December 2). 3,4-Dimethoxyamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Wikipedia contributors. (2023, November 11). 4'-Aminopropiophenone. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Wikipedia contributors. (2024, January 15). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

Sources

Molecular weight of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride

An In-Depth Technical Guide to 2-Amino-3',4'-dimethoxypropiophenone Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, a substituted cathinone derivative of significant interest to researchers in medicinal chemistry and drug development. Due to its structural motifs, particularly the dimethoxyphenyl group common in neurologically active compounds, this molecule serves as a valuable building block for novel chemical entities. This document delineates its fundamental physicochemical properties, centered on a first-principles determination of its molecular weight. Furthermore, it proposes a robust, multi-step synthetic pathway and outlines detailed protocols for its analytical characterization and purity assessment, ensuring a high degree of scientific integrity and reproducibility for laboratory applications.

Chemical Identity and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The following section details the structural and calculated physicochemical properties of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.

Structure and Nomenclature

-

IUPAC Name: 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride

-

Synonyms: 3',4'-Dimethoxycathinone hydrochloride

-

Chemical Structure:

-

The core structure consists of a propiophenone backbone, which is a three-carbon chain with a ketone at the first carbon, attached to a phenyl ring.

-

The phenyl ring is substituted at the 3' and 4' positions with methoxy (-OCH₃) groups.

-

An amino (-NH₂) group is located at the second carbon of the propyl chain (the α-carbon relative to the carbonyl group).

-

As a hydrochloride salt, the amino group is protonated (-NH₃⁺) and ionically bonded to a chloride anion (Cl⁻).

-

Physicochemical Data Summary

The quantitative properties of the molecule are critical for experimental design, from reaction stoichiometry to dosage calculations. The data below has been calculated based on the compound's molecular formula.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₃ | Calculated |

| Molecular Weight | 245.70 g/mol | Calculated |

| Exact Mass | 245.0819 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds[1] |

| Solubility | Soluble in water, methanol, ethanol | Inferred from hydrochloride salt nature |

| Storage Temperature | 2-8°C, protect from light and moisture | Inferred from similar compounds[2] |

Synthesis and Purification

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research. The proposed pathway is based on established chemical transformations for α-amino ketones, ensuring a high probability of success.

Retrosynthetic Rationale and Strategy

The synthesis of α-amino ketones is a well-established field. A common and effective strategy involves the α-halogenation of a ketone precursor, followed by nucleophilic substitution with an amine source. This approach avoids the direct and often challenging Friedel-Crafts acylation with an aminated acyl chloride. The hydrochloride salt is then formed in the final step to improve stability, crystallinity, and handling properties.

The chosen precursor, 3',4'-dimethoxypropiophenone, is commercially available or can be readily synthesized, making this a practical and accessible route for most chemistry laboratories.

Proposed Synthetic Protocol

Step 1: α-Bromination of 3',4'-Dimethoxypropiophenone

The first step involves the selective bromination at the α-position of the ketone.

-

Dissolution: Dissolve 1 equivalent of 3',4'-dimethoxypropiophenone in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Bromination: Cool the solution in an ice bath (0-5°C). Add 1 equivalent of bromine (Br₂) dropwise with vigorous stirring. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (like AIBN) in a solvent like carbon tetrachloride can be used for a milder reaction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, pour the reaction mixture into cold water to precipitate the crude α-bromo ketone. Filter the solid, wash with water to remove acid, and dry under vacuum.

Step 2: Amination of 2-Bromo-3',4'-dimethoxypropiophenone

The α-bromo ketone is converted to the corresponding amine.

-

Reagent Preparation: Dissolve the crude 2-bromo-3',4'-dimethoxypropiophenone from the previous step in a polar aprotic solvent like acetone.[3]

-

Nucleophilic Substitution: Add an excess of an aminating agent. While aqueous ammonia can be used, a common method involves using sodium azide (NaN₃) to form an intermediate azide, which is then reduced.[3] For a direct amination, one could use a protected ammonia equivalent.

-

Reduction (if azide route is used): The resulting 2-azido-3',4'-dimethoxypropiophenone is then reduced to the primary amine using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst.[3]

-

Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude free-base amine.

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the amine free base into its stable hydrochloride salt.

-

Dissolution: Dissolve the crude 2-Amino-3',4'-dimethoxypropiophenone free base in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol.

-

Precipitation: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol dropwise.

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold, dry diethyl ether to remove any non-polar impurities, and dry under vacuum. Recrystallization from an ethanol/ether mixture can be performed for further purification.

Purification and Characterization Workflow

The following diagram illustrates the logical flow from the crude synthetic product to a fully characterized, high-purity compound.

Sources

Methodological & Application

Navigating the Frontier of Neuropharmacology: The Case of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride

A comprehensive review of available scientific literature reveals a significant information gap regarding the application of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in neuroscience research. At present, there are no established, peer-reviewed studies detailing its mechanism of action, specific molecular targets within the central nervous system, or validated protocols for its use in either in vitro or in vivo models.

This absence of data prevents the creation of detailed application notes and protocols as requested. Crafting such a document without a foundation of empirical evidence would be scientifically unsound and contrary to the principles of expertise, authoritativeness, and trustworthiness that guide rigorous research.

For researchers, scientists, and drug development professionals, it is crucial to base experimental design on established knowledge. The following sections will address related compounds that appeared in the search for the requested molecule, clarifying their distinct properties and applications to avoid confusion and potential experimental errors. It is imperative to note that the information provided for these related compounds does not apply to 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.

Distinguishing from Related Psychoactive Compounds: The Case of Methylone

A frequent point of confusion in chemical databases and literature searches arises from structurally similar molecules. One such compound is Methylone (3,4-methylenedioxy-N-methylcathinone, or MDMC), a synthetic cathinone with psychoactive effects.[1][2][3][4][5]

It is critical to understand that 2-Amino-3',4'-dimethoxypropiophenone hydrochloride and Methylone are distinct chemical entities. Methylone is the β-keto analog of MDMA and acts as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).[2] Its effects are similar to MDMA, inducing euphoria, stimulation, and increased sociability.[1][2][4]

Exploring Structurally Related Amino Acid Derivatives

The search for information on 2-Amino-3',4'-dimethoxypropiophenone hydrochloride also yielded results for various amino acid derivatives with different substitution patterns. These compounds have their own unique biological activities and should not be conflated with the requested molecule.

For instance, compounds like 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid are related to L-DOPA, a precursor to the neurotransmitter dopamine, and are studied in the context of Parkinson's disease.[6][7] Other related structures, such as 2-amino-3-triazolpropanoic acid derivatives , have been investigated as agonists at the glycine site of NMDA receptors, which play a critical role in synaptic plasticity and neurotransmission.[8]

The Importance of Chemical Specificity in Research

The significant differences in the chemical structures between 2-Amino-3',4'-dimethoxypropiophenone hydrochloride and the compounds discussed above underscore the importance of precise chemical identification in neuroscience research. Even minor molecular modifications can lead to vastly different pharmacological profiles, including altered receptor binding affinities, mechanisms of action, and physiological effects.

For researchers interested in the potential neuropharmacological properties of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, the path forward would involve foundational research, including:

-

Chemical Synthesis and Characterization: Ensuring the purity and identity of the compound.

-

In Vitro Screening: Assessing its binding affinity for a wide range of CNS receptors, ion channels, and transporters.

-

Cellular Assays: Investigating its effects on neuronal viability, signaling pathways, and electrophysiological properties.

-

In Vivo Studies: If warranted by in vitro data, carefully designed animal studies to evaluate its behavioral and physiological effects.

Until such foundational research is conducted and published in peer-reviewed journals, any application of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride in a neuroscience context would be purely exploratory and lack the necessary scientific validation for the development of standardized protocols.

Sources

- 1. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylone - Wikipedia [en.wikipedia.org]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. Methylone aka bk-MDMA: What You Need to Know - enthereal [enthereal.com]

- 5. Frontiers | Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats [frontiersin.org]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

Application Notes and Protocols for the Development of Novel Compounds from 2-Amino-3',4'-dimethoxypropiophenone hydrochloride

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride as a versatile starting material for the synthesis of novel and potentially bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals. It outlines several strategic synthetic pathways, including the formation of key heterocyclic scaffolds such as quinoxalines, pyrroles, and imidazoles. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental considerations. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Potential of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride as a Scaffold

2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a valuable bifunctional building block for organic synthesis. Its structure incorporates a primary aromatic amine and a ketone, offering two points of reactivity for constructing a diverse array of molecular architectures. The dimethoxy-substituted phenyl ring is a common feature in many biologically active compounds, potentially influencing pharmacokinetic and pharmacodynamic properties. The propiophenone side chain provides a three-carbon unit that can be readily incorporated into various heterocyclic systems.

Propiophenone derivatives have been investigated for a range of medicinal applications, including their potential as antidiabetic and anti-arrhythmic agents.[1][2] The amenability of the aminoketone functionality to a variety of classical and modern organic reactions makes this starting material a powerful tool for generating novel compound libraries for drug discovery.[3]

This guide will focus on three key synthetic transformations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride:

-

N-Acylation: To introduce a variety of substituents and to prepare precursors for subsequent cyclization reactions.

-

Heterocycle Formation via Condensation: To construct important pharmacophores such as quinoxalines.

-

Cyclization Reactions of N-Acyl Derivatives: To access other key heterocyclic systems like pyrroles and imidazoles.

Characterization of the Starting Material

A thorough characterization of the starting material is crucial before its use in synthesis. The following data for a closely related compound, 2'-Aminoacetophenone, can serve as a reference for the expected spectral features of 2-Amino-3',4'-dimethoxypropiophenone.[4] It is imperative that researchers perform their own analytical characterization of the specific batch of starting material being used.

Table 1: Representative Spectroscopic Data for a 2'-Aminoaryl Ketone Scaffold

| Technique | Key Expected Signals for 2-Amino-3',4'-dimethoxypropiophenone |

| ¹H NMR | Aromatic protons, methoxy group singlets (~3.9 ppm), methylene quartet (~2.9 ppm), methyl triplet (~1.2 ppm), and a broad singlet for the amino protons. |

| ¹³C NMR | Carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbons (~56 ppm), methylene carbon, and methyl carbon. |

| IR (cm⁻¹) | N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the free base form. |

Synthetic Protocols

Protocol 1: N-Acylation of 2-Amino-3',4'-dimethoxypropiophenone

Rationale: N-acylation is a fundamental transformation that serves two primary purposes: it allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR), and it generates the necessary precursors for subsequent cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler type reactions.[5][6] The use of an acyl chloride in the presence of a non-nucleophilic base is a standard and effective method for this transformation.

Experimental Workflow:

Caption: Workflow for the N-acylation of 2-Amino-3',4'-dimethoxypropiophenone.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (2.2 eq). Stir the suspension at room temperature for 15 minutes to liberate the free amine.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding 1 M HCl (aq). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure of the N-acylated product by NMR, IR, and mass spectrometry.

Self-Validation: The success of the reaction can be monitored by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. The identity of the product is confirmed by the presence of the amide proton and the characteristic shifts of the newly introduced acyl group in the ¹H NMR spectrum, as well as a new carbonyl stretch in the IR spectrum.

Protocol 2: Synthesis of Quinoxaline Derivatives

Rationale: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[7] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this protocol, we will generate the 1,2-dicarbonyl compound in situ from our α-aminoketone starting material. This is a common and efficient strategy for accessing quinoxaline scaffolds.[1]

Reaction Scheme:

Caption: General scheme for the synthesis of quinoxaline derivatives.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-Amino-3',4'-dimethoxypropiophenone hydrochloride (1.0 eq), an o-phenylenediamine derivative (1.0 eq), and a catalytic amount of iodine (0.1 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

-

Characterization: Characterize the purified quinoxaline derivative by NMR, IR, and mass spectrometry.

Causality: The iodine in this reaction likely acts as an oxidizing agent to facilitate the formation of the 1,2-dicarbonyl intermediate from the α-aminoketone, which then undergoes condensation with the o-phenylenediamine. DMSO can also serve as an oxidant in some cases.

Protocol 3: Paal-Knorr Synthesis of Pyrrole Derivatives

Rationale: The Paal-Knorr synthesis is a classic and reliable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][9] To utilize our α-aminoketone starting material, it must first be converted into a 1,4-dicarbonyl compound. This can be achieved through various synthetic routes, for example, by N-acylation with a bromoacetyl group followed by a Kornblum oxidation or a related transformation. This multi-step approach provides access to a wide range of substituted pyrroles.

Synthetic Pathway:

Caption: Multi-step pathway to pyrrole derivatives via the Paal-Knorr synthesis.

Step-by-Step Protocol (Illustrative Example):

Part A: Synthesis of the 1,4-Dicarbonyl Precursor

-

N-Acylation: Following Protocol 3.1, acylate 2-Amino-3',4'-dimethoxypropiophenone with bromoacetyl bromide to yield the corresponding N-(bromoacetyl) derivative.

-

Kornblum Oxidation: Dissolve the N-(bromoacetyl) derivative (1.0 eq) in DMSO (10 mL/mmol) and add sodium bicarbonate (3.0 eq). Heat the mixture to 80 °C for 2-3 hours.

-

Workup and Isolation: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude 1,4-dicarbonyl compound. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Part B: Paal-Knorr Cyclization

-

Reaction Setup: Dissolve the crude 1,4-dicarbonyl compound (1.0 eq) in glacial acetic acid (5 mL/mmol) and add ammonium acetate (5.0 eq).

-

Reaction: Heat the mixture to reflux (around 120 °C) for 1-2 hours.

-

Workup: Cool the reaction and carefully pour it into a beaker of ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting pyrrole derivative by column chromatography.

-

Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.

Trustworthiness: Each step of this multi-step synthesis can be monitored by TLC to ensure the completion of the reaction and the formation of the desired intermediate. The final product's identity is unequivocally confirmed by comprehensive spectroscopic analysis.

Potential for Further Diversification

The protocols outlined above represent a starting point for the development of a wide range of novel compounds. The N-acylated intermediates can be subjected to other cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to access dihydroisoquinoline and tetrahydro-β-carboline scaffolds, respectively.[5][6] Furthermore, the aminoketone can be a precursor for the synthesis of imidazoles and benzodiazepines , which are privileged structures in medicinal chemistry.[2][10]

Conclusion

2-Amino-3',4'-dimethoxypropiophenone hydrochloride is a readily available and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold. The inherent modularity of the described synthetic routes allows for the generation of extensive compound libraries for screening in various biological assays, thereby accelerating the drug discovery process.

References

- Peng, J., He, Q., Wen, J., Zhang, Y., Wang, Y., Ye, Y., & Shen, Y. (2024). Mild and efficient protocols provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine. Journal of Organic Chemistry, 89(14), 9322-9335.

- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. Synlett, (20), 3263-3266.

-

Wikipedia. Bischler–Napieralski reaction. Wikipedia. Available from: [Link]

-

ARKAT USA, Inc. N-Acylation in combinatorial chemistry. ARKIVOC. Available from: [Link]

- St-Denis, T. G., & Rivas, F. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(8), 14754-14782.

-

Dadun, D. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Dadun. Available from: [Link]

- Nowacki, M., & Herold, F. (2024). The methods of synthesis of 2-aminobenzophenones — the most often used precursors in the synthesis of 1,4-benzodiazepines and numerous classes of azaarenes. Prospects in Pharmaceutical Sciences, 22(3), 81-91.

-

MDPI. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Available from: [Link]

-

ResearchGate. Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. ResearchGate. Available from: [Link]

-